molecular formula C23H25N3O3 B4496672 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B4496672
M. Wt: 391.5 g/mol
InChI Key: QNLXVMQJJJAAOI-UHFFFAOYSA-N
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Description

The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one features a piperazine core substituted with a benzodioxol-5-ylmethyl group at the N-4 position and an indole moiety linked via a propan-1-one chain. This structure combines pharmacophores associated with central nervous system (CNS) activity, receptor modulation, and antimicrobial or anticancer properties. The benzodioxole group contributes to metabolic stability, while the indole and piperazine motifs are common in serotonin receptor ligands and kinase inhibitors .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-23(8-6-18-14-24-20-4-2-1-3-19(18)20)26-11-9-25(10-12-26)15-17-5-7-21-22(13-17)29-16-28-21/h1-5,7,13-14,24H,6,8-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXVMQJJJAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. One common method involves the following steps:

    Preparation of 1,3-benzodioxole: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the piperazine derivative: The benzodioxole is reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Coupling with indole: The piperazine derivative is then coupled with an indole derivative through a propanone bridge, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodioxole and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldehyde dehydrogenases (ALDHs) by forming direct interactions with active-site cysteine residues . This inhibition can affect various metabolic pathways and has implications for cancer treatment.

Comparison with Similar Compounds

Piperazine-Linked Benzodioxole Derivatives

Several analogs share the benzodioxole-piperazine-propanone scaffold but differ in substituents on the piperazine ring (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound 1H-Indol-3-yl N/A N/A Not reported -
Compound 17 () 4-Trifluoromethylphenyl 21 107–108 Anti-Trypanosoma cruzi
Compound 18 () 4-Chlorophenyl 20 105–106 Anti-Trypanosoma cruzi
Compound 19 () 4-Nitrophenyl 50 164–165 Anti-Trypanosoma cruzi
Compound 22 () 1-Benzyl-2-ethyl-4-nitroimidazol-5-yl N/A N/A Antiparasitic (synthesis only)

Key Findings :

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in Compound 19) correlate with higher melting points and yields, suggesting improved crystallinity and synthetic efficiency .
  • Biological Activity: The anti-Trypanosoma cruzi activity of Compounds 17–19 highlights the role of aryl substituents in enhancing antiparasitic effects. The target compound’s indole group may shift activity toward CNS targets due to indole’s affinity for serotonin receptors .

Indole- and Nitroimidazole-Modified Analogs

Table 2: Bioactive Analogs with Heterocyclic Modifications

Compound Name (Source) Structural Variation Biological Activity Reference
5o () Nitroimidazole-sulfanyl group Anticancer (MCF-7, PC-3 cells)
4g, 4j () Sulfonylindole + methoxyphenyl 5-HT6 receptor antagonism
Cannabinoid analogs () Morpholinoethyl/pyrrole substitution CB1 receptor binding

Key Findings :

  • Nitroimidazole Derivatives : Compound 5o () shows cytotoxicity against breast and prostate cancer cells, suggesting that replacing indole with nitroimidazole shifts activity toward oncology targets .
  • Receptor Targeting : The 5-HT6 antagonism of Compounds 4g and 4j () underscores the importance of sulfonylindole and methoxyphenyl groups in CNS drug design. The target compound’s unmodified indole may lack this specificity .

Biological Activity

The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one , also known as Benzodioxole-Piperazine-Indole compound , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodioxole intermediate and subsequent reactions with piperazine and indole derivatives. The general synthetic route includes:

  • Formation of Benzodioxole : Reaction of catechol with formaldehyde.
  • Piperazine Derivative Formation : Reaction of the benzodioxole intermediate with piperazine.
  • Indole Integration : Final coupling with an indole derivative to yield the target compound.

The biological activity of this compound is primarily attributed to its structural components, which interact with various biological pathways:

  • Enzyme Inhibition : The piperazine and benzodioxole moieties are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing neurological functions.

Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole structure have demonstrated promising antitumor activity in vitro, particularly against leukemia and solid tumors .
  • Antimicrobial Effects : Some studies suggest that derivatives can also exhibit antimicrobial properties, making them potential candidates for treating infections .

Antitumor Activity

A study focused on a related benzodioxole-piperazine compound demonstrated significant antiproliferative effects against human tumor cell lines. The IC50 values indicated that these compounds were more effective than traditional chemotherapeutics in certain cases .

CompoundCell LineIC50 (µM)
Benzodioxole-Piperazine-IndoleU937 (leukemia)0.01
DoxorubicinU937 (leukemia)8.7

Antimicrobial Studies

Research has indicated that similar compounds show varying degrees of effectiveness against bacterial strains, suggesting their potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Reactant of Route 2
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.